molecular formula C13H11NO4S B1148931 4-SulfaMoylbiphenyl-3-carboxylic acid CAS No. 1215205-31-4

4-SulfaMoylbiphenyl-3-carboxylic acid

Cat. No.: B1148931
CAS No.: 1215205-31-4
M. Wt: 277.29574
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-SulfaMoylbiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-SulfaMoylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

4-SulfaMoylbiphenyl-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-SulfaMoylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in ionic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-SulfaMoylbiphenyl-3-carboxylic acid can be compared with other similar compounds, such as:

    4-Sulfamoylbenzoic acid: Lacks the biphenyl core, making it less rigid and potentially less selective in its interactions.

    3-Sulfamoylbiphenyl-4-carboxylic acid: Positional isomer with different spatial arrangement of functional groups, affecting its reactivity and binding properties.

    4-Aminobiphenyl-3-carboxylic acid: Contains an amine group instead of a sulfonamide, altering its chemical and biological properties.

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

1215205-31-4

Molecular Formula

C13H11NO4S

Molecular Weight

277.29574

Synonyms

4-SulfaMoylbiphenyl-3-carboxylic acid

Origin of Product

United States

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